N-(3-acetylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12(21)14-3-2-4-16(9-14)20-18(22)15-7-8-19-17(10-15)23-11-13-5-6-13/h2-4,7-10,13H,5-6,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZUIMDCBDEZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NC=C2)OCC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Substitution with the Acetylphenyl Group: The acetylphenyl group is introduced through a Friedel-Crafts acylation reaction, using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group is attached via an etherification reaction, using cyclopropylmethanol and a suitable base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold and Substituent Analysis
The pyridine-4-carboxamide scaffold is a common motif in drug discovery. Below is a comparison of key substituents and their implications:
Key Observations:
- Cyclopropane vs.
- Acetylphenyl vs. Thiazolidinone: The 3-acetylphenyl group in the target compound likely increases lipophilicity and membrane permeability compared to the polar thiazolidinone moiety in anti-inflammatory derivatives .
Pharmacological Activity
Anti-inflammatory Derivatives (3D-QSAR Analysis) :
- Pyridine-4-carboxamides with aryl/thiazolidinone substituents showed anti-inflammatory activity (IC₅₀ values: 0.8–12.4 µM).
- Electron-withdrawing groups on the aryl ring enhanced activity, suggesting the target’s acetyl group (moderately electron-withdrawing) may confer similar benefits.
Beta-Blocker Activity (Betaxolol Hydrochloride) :
- Betaxolol’s cyclopropylmethoxyethylphenoxy chain contributes to β₁-adrenergic receptor selectivity. The target compound lacks the amino alcohol moiety critical for beta-blocker activity, implying divergent therapeutic applications.
Physicochemical Properties
Data Tables
Table 1: Structural Comparison of Pyridine-4-carboxamide Derivatives
Q & A
Q. Q1. What are the recommended synthetic pathways for N-(3-acetylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide, and how can purity be optimized?
A:
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution and condensation reactions. For example, cyclopropylmethoxy groups are typically introduced using alkylation under alkaline conditions (e.g., K₂CO₃ in DMF), followed by carboxamide formation via coupling agents like EDC/HOBt .
- Purity Optimization : Post-synthesis purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity >98% .
Q. Q2. How is structural integrity validated for this compound?
A:
- Spectroscopic Confirmation :
- ¹H/¹³C NMR : Key signals include the acetylphenyl proton (δ ~2.6 ppm, singlet) and pyridine ring protons (δ 7.5–8.5 ppm). Cyclopropylmethoxy groups show characteristic splitting patterns .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ matching the theoretical mass .
Q. Q3. What preliminary biological screening assays are suitable for this compound?
A:
- In Vitro Assays :
- Dose-Response Analysis : IC₅₀ values calculated using nonlinear regression (GraphPad Prism) .
Advanced Research Questions
Q. Q4. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
A:
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Key parameters: R-factor <5%, hydrogen bonding networks (e.g., amide N-H∙∙∙O interactions) .
- ORTEP-3 Visualization : Generates thermal ellipsoid plots to assess positional disorder or rotational flexibility in the cyclopropylmethoxy group .
Q. Q5. How do 3D-QSAR models inform the optimization of this compound’s bioactivity?
A:
- Model Construction : Align derivatives using VLife MDS (energy minimization with MMFF94 force field). Generate 3D descriptors (e.g., steric, electrostatic fields) .
- Contradiction Analysis : If experimental IC₅₀ diverges from QSAR predictions, re-evaluate alignment rules or incorporate solvation effects (e.g., COSMO-RS) .
Q. Q6. What strategies mitigate discrepancies between computational docking and experimental binding data?
A:
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to account for protein flexibility. Compare binding free energies (MM/PBSA) with SPR or ITC data .
- Covalent Docking : If the compound exhibits irreversible binding (e.g., to cysteine residues), use CovDock (Schrödinger) for accurate pose prediction .
Q. Q7. How can metabolomic studies predict off-target interactions?
A:
- CYP450 Profiling : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Monitor CYP3A4/2D6 inhibition (fluorogenic substrates) .
- Network Pharmacology : Use STRING or KEGG to map secondary targets (e.g., EGFR, VEGFR2) based on structural similarity to kinase inhibitors .
Q. Q8. What are the best practices for handling and storing this compound?
A:
- Storage : Desiccate at –20°C under argon to prevent hydrolysis of the cyclopropylmethoxy group .
- Safety : Follow GHS Category 4 guidelines (acute toxicity). Use PPE (gloves, goggles) and fume hoods during weighing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
